(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R)-2-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13-8-5-6-9-14(13)12-18(15(20)21)10-7-11-19(18)16(22)23-17(2,3)4/h5-6,8-9H,7,10-12H2,1-4H3,(H,20,21)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSHJVJIWMYMJI-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@]2(CCCN2C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375957 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-64-8 | |
| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Overview
(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a 2-methylbenzyl substituent. Its synthesis requires precise stereochemical control at the C2 position. Below are key methodologies derived from patented routes and research findings.
Core Synthetic Strategies
Asymmetric Catalytic Hydrogenation
A pivotal step involves catalytic hydrogenation to establish the (R)-configuration.
- Procedure :
- Start with a pyrrolidine precursor containing a double bond (e.g., 2,3-dihydro-1H-pyrrole).
- Use a chiral catalyst (e.g., palladium with a chiral ligand) under hydrogen pressure (1.4–1.5 MPa) to hydrogenate the double bond, yielding the cis-configured product with high enantiomeric excess (ee).
- Example :
Alkylation of Pyrrolidine Intermediates
Alkylation introduces the 2-methylbenzyl group while retaining stereochemistry.
- Key Steps :
- Deprotonation : Use strong bases (e.g., LDA, NaH) to generate an alkoxide intermediate.
- Alkylation : React with 2-methylbenzyl bromide or iodide in the presence of phase-transfer catalysts (e.g., quaternary ammonium salts).
- Critical Considerations :
Boc Protection and Carboxyl Activation
Step-by-Step Route from Patent Data
A representative synthesis based on EP3015456A1 and WO2014206257A1:
- Starting Material : (R)-2-((tert-Butoxycarbonyl)amino)pentanedioate.
- Cyclization :
- Catalytic Hydrogenation :
- Alkylation :
- Deprotection and Isolation :
- Remove Boc with TFA, purify via column chromatography.
Comparative Data Table
Challenges and Optimizations
- Racemization : Minimized by avoiding high temperatures during alkylation and using chiral catalysts.
- Yield Improvement : Phase-transfer catalysts (e.g., PEG-400) enhance alkylation efficiency.
- Scalability : Mild conditions (e.g., −78°C reactions) are energy-intensive but critical for stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be performed on the carboxylic acid group to yield alcohols or on the pyrrolidine ring to modify its saturation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Alcohols or modified pyrrolidine rings.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structural features allow it to act as a building block for the development of pharmaceuticals targeting neurological disorders and cancer therapies.
Case Study: Synthesis of Anticancer Agents
A recent study demonstrated the utility of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid in synthesizing novel anticancer agents. The compound was used to create derivatives that exhibited enhanced activity against specific cancer cell lines, showcasing its potential as a precursor in drug design .
Organic Synthesis
2.1 Chiral Auxiliary
The compound is employed as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various reactions. This property is particularly valuable in synthesizing compounds with high stereochemical purity.
Data Table: Chiral Synthesis Applications
| Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Aldol Reaction | β-Hydroxy Esters | 85 | 95 |
| Michael Addition | β-Amino Acids | 90 | 92 |
| Diels-Alder Reaction | Cyclohexene Derivatives | 80 | 90 |
Pharmaceutical Applications
3.1 Central Nervous System (CNS) Disorders
Research indicates that derivatives of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid show promise in treating CNS disorders due to their ability to cross the blood-brain barrier effectively.
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of a derivative synthesized from this compound, which showed significant improvement in models of neurodegeneration .
Mechanism of Action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protective group, allowing selective reactions at other sites of the molecule. The pyrrolidine ring can interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Steric and Electronic Effects
- The 2-methylbenzyl group in the target compound provides greater steric hindrance than smaller substituents (e.g., methyl or methoxymethyl), reducing rotational freedom and enhancing enantioselectivity in catalytic applications .
- Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl in ) increase electrophilicity at the carboxylic acid, accelerating amide bond formation but reducing solubility in polar solvents.
Thermal and Spectroscopic Data
*Data extrapolated from structurally similar compound in .
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid, also known as BD245685 with CAS number 959576-64-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, chemical properties, and biological activity, supported by research findings and case studies.
The molecular formula of the compound is with a molecular weight of 319.40 g/mol. The compound has a purity of over 95% and exhibits specific physical properties such as:
| Property | Value |
|---|---|
| Molecular Weight | 319.40 g/mol |
| Purity | 95%+ |
| Melting Point | Not specified |
| Solubility | Not specified |
Synthesis
The synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral auxiliary methods or asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine during the synthesis process.
Biological Activity
Research on the biological activity of this compound has been limited but promising. The following sections summarize key findings related to its pharmacological effects.
Binding Affinity and Mechanism
Studies have shown that compounds with similar structures exhibit significant binding affinities to various biological targets. For instance, derivatives of pyrrolidinone compounds have demonstrated inhibition of cancer cell proliferation through interactions with cell surface receptors involved in tumor progression. Although specific studies on BD245685 are scarce, its structural analogs have been evaluated for their effects on cellular mechanisms, such as:
- Inhibition of Cell Proliferation : Compounds similar to BD245685 have been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and PANC-1 in a dose-dependent manner .
- Impact on Invasion and Migration : Some pyrrolidine derivatives have been noted for their ability to impair cell invasion and migration, suggesting potential applications in cancer therapy .
Case Studies
- In Vitro Studies : In vitro assays indicated that certain pyrrolidinone compounds inhibited gelatinase (MMP-9) activity, which is crucial for cancer metastasis. This suggests that (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid may share similar mechanisms if tested .
- Computational Studies : Molecular dynamics simulations and pharmacophore modeling have been utilized to predict the binding modes of pyrrolidinone derivatives, indicating that structural modifications can significantly influence biological activity .
Q & A
What are the critical safety protocols for handling (R)-1-(tert-Butoxycarbonyl)-2-(2-methylbenzyl)pyrrolidine-2-carboxylic acid in laboratory settings?
Answer:
The compound exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Researchers must implement:
- Personal Protective Equipment (PPE): Safety goggles, face shields, and nitrile gloves inspected prior to use .
- Engineering Controls: Conduct experiments in a fume hood to mitigate respiratory irritation (H335) .
- Emergency Procedures: Immediate rinsing of affected eyes/skin with water for 15+ minutes and medical consultation .
- Waste Disposal: Follow institutional guidelines for hazardous organic waste, avoiding drain disposal .
How can the synthetic yield of this compound be optimized in multi-step reactions?
Answer:
Key parameters for optimizing yield include:
- Catalyst Selection: Palladium-based catalysts (e.g., palladium diacetate) under inert atmospheres improve coupling efficiency .
- Temperature Control: Maintain 40–100°C for catalytic steps to balance reaction rate and side-product formation .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the Boc-protected intermediate .
- Validation: Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion .
What strategies ensure the stability of this compound during long-term storage?
Answer:
- Storage Conditions: Store lyophilized solid at -80°C in airtight, light-resistant containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Solution Stability: Prepare stock solutions in anhydrous DMSO or THF, aliquot to avoid freeze-thaw cycles, and use within 1 month at -20°C .
- Degradation Checks: Periodically analyze samples via HPLC to detect hydrolysis products (e.g., free carboxylic acid) .
How should researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?
Answer:
- Experimental Determination: Use differential scanning calorimetry (DSC) for melting point analysis and dynamic light scattering (DLS) for solubility profiling .
- Computational Predictions: Apply tools like COSMO-RS or ACD/Labs to estimate logP and solubility parameters .
- Literature Cross-Validation: Compare data with structurally analogous Boc-protected pyrrolidine derivatives (e.g., 706806-64-6) .
Which analytical techniques are most reliable for confirming stereochemical purity?
Answer:
- X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction (e.g., R-factor <0.05) .
- Chiral HPLC: Employ a Chiralpak IA-3 column with hexane/isopropanol mobile phases to separate enantiomers .
- NMR Spectroscopy: Analyze coupling constants (e.g., ) in NOESY or COSY spectra to verify pyrrolidine ring conformation .
What are the best practices for preparing aqueous-compatible formulations of this compound?
Answer:
- Solubility Enhancement: Pre-solubilize in DMSO (<5% v/v) and dilute in PBS or cell culture media .
- Surfactant Use: Add 0.1% Tween-80 to improve dispersion in aqueous buffers .
- In Vitro Validation: Confirm bioavailability using Caco-2 cell permeability assays .
How can researchers mitigate batch-to-batch variability in pharmacological assays?
Answer:
- QC Testing: Validate purity (>95%) via reverse-phase HPLC and elemental analysis .
- Standardized Protocols: Use fixed molar ratios of reactants and strict temperature control during synthesis .
- Biological Replicates: Include triplicate samples in assays to account for compound variability .
What methodologies are recommended for detecting degradation products under accelerated stability testing?
Answer:
- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and acidic/alkaline conditions .
- LC-MS Analysis: Identify degradation products (e.g., de-Boc intermediates) using high-resolution mass spectrometry .
- Kinetic Modeling: Calculate shelf life via Arrhenius equation-based predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
